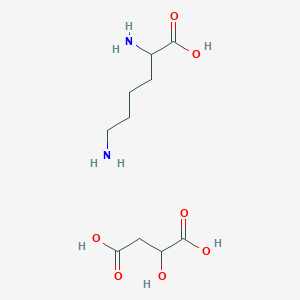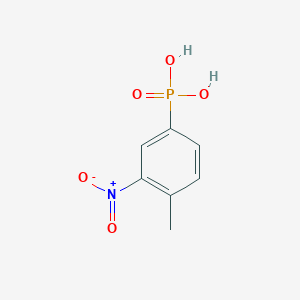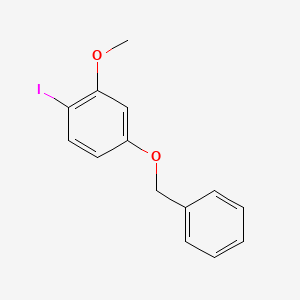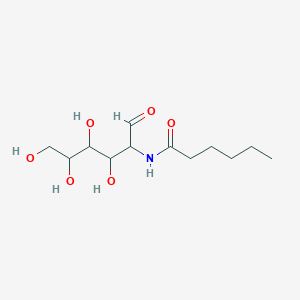
2,2-Bis(allyloxymethyl)butyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(allyloxymethyl)butyl methacrylate: is an organic compound with the molecular formula C₁₆H₂₆O₄. It is a methacrylate ester that features two allyloxymethyl groups attached to a butyl backbone. This compound is known for its applications in polymer chemistry, where it is used as a monomer in the synthesis of various polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(allyloxymethyl)butyl methacrylate typically involves the esterification of methacrylic acid with 2,2-Bis(allyloxymethyl)butanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Polymerization: 2,2-Bis(allyloxymethyl)butyl methacrylate undergoes free-radical polymerization to form polymers. This reaction is initiated by free-radical initiators such as azobisisobutyronitrile or benzoyl peroxide.
Common Reagents and Conditions:
Polymerization: Free-radical initiators, heat, or ultraviolet light.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Methacrylic acid and 2,2-Bis(allyloxymethyl)butanol.
Applications De Recherche Scientifique
Chemistry: 2,2-Bis(allyloxymethyl)butyl methacrylate is used as a monomer in the synthesis of copolymers and homopolymers. These polymers are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Biology and Medicine: In biomedical research, polymers derived from this compound are explored for use in drug delivery systems and tissue engineering. The biocompatibility and tunable properties of these polymers make them suitable for various medical applications .
Industry: The compound is also used in the production of specialty plastics and resins. Its ability to form cross-linked networks makes it valuable in the manufacture of high-performance materials .
Mécanisme D'action
The primary mechanism by which 2,2-Bis(allyloxymethyl)butyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can form cross-linked networks, enhancing their mechanical strength and chemical resistance .
Comparaison Avec Des Composés Similaires
Butyl methacrylate: Similar in structure but lacks the allyloxymethyl groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of allyloxymethyl groups.
Methyl methacrylate: A simpler methacrylate ester without additional functional groups.
Uniqueness: 2,2-Bis(allyloxymethyl)butyl methacrylate is unique due to the presence of two allyloxymethyl groups, which provide additional sites for cross-linking and enhance the mechanical properties of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
20241-99-0 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3 |
Clé InChI |
DDZCXKJJOQTKQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC=C)(COCC=C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)

![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)







![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)

